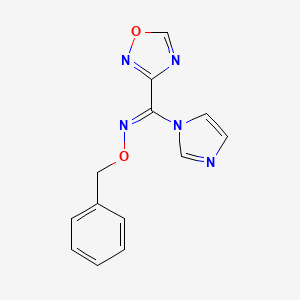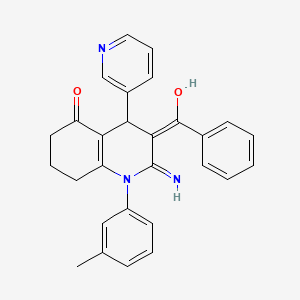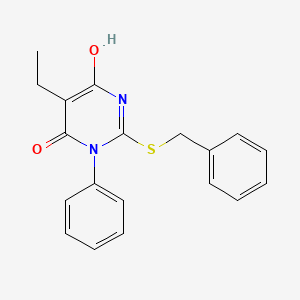
N'-(4-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(4-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide, also known as HBNP, is a chemical compound with potential applications in the field of medicinal chemistry. This compound has gained attention due to its ability to inhibit the growth of cancer cells.
Wirkmechanismus
The mechanism of action of N'-(4-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is responsible for cell growth and survival, and its dysregulation is often observed in cancer cells. This compound inhibits this pathway by activating the tumor suppressor protein PTEN, which in turn inhibits the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Additionally, this compound has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N'-(4-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide in lab experiments is its ability to inhibit the growth of cancer cells at low concentrations. Additionally, this compound has been shown to have low toxicity in normal cells. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry, which may limit its use in some labs.
Zukünftige Richtungen
There are several future directions for the research on N'-(4-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide. One direction is to explore its potential use in combination with other anticancer agents to enhance its efficacy. Another direction is to investigate its potential use in the treatment of other inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects in humans.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in the field of medicinal chemistry. Its ability to inhibit the growth of cancer cells and its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various diseases. The synthesis of this compound is a complex process that requires expertise in organic chemistry. Further research is needed to understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of N'-(4-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide involves the reaction between 4-hydroxybenzaldehyde and 2-nitrophenoxyacetic acid hydrazide in the presence of a catalyst. The resulting product is then purified using various chromatographic techniques. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N'-(4-hydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound achieves this by inducing apoptosis, a process of programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c19-12-7-5-11(6-8-12)9-16-17-15(20)10-23-14-4-2-1-3-13(14)18(21)22/h1-9,19H,10H2,(H,17,20)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMZYVCRCWJFJD-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B6100069.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B6100070.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6100082.png)

![N~2~-(4-methoxyphenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B6100090.png)
![N-[2-(4-fluorophenyl)ethyl]-4-methylbenzamide](/img/structure/B6100097.png)
![1-(4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone](/img/structure/B6100104.png)
![(2,5-difluorophenyl)[1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6100113.png)

![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6100133.png)
![2-{4-hydroxy-2-[(3-hydroxybenzylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6100143.png)
![4-{[3-ethyl-6-(methoxycarbonyl)-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-ylidene]amino}benzoic acid](/img/structure/B6100153.png)
![methyl 4-(5-{[4-(1-hydroxy-2-phenylethyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6100161.png)